4-((2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including two dioxo groups, a thieno[3,2-d]pyrimidin group, a methyl group, a propyl group, and a cyclohexanecarboxamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and various types of chemical reactions, including condensation, cyclization, and amide formation . The exact synthesis process would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the dioxo groups might be involved in redox reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the interactions between its atoms .Scientific Research Applications
Synthesis and Biological Evaluation
- Synthetic Pathways and Biological Activities : Research has focused on synthesizing novel heterocyclic compounds with potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, compounds synthesized from benzodifuranyl and thiazolopyrimidines have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020). Similarly, pyrimidinone and oxazinone derivatives fused with thiophene rings have been explored for their antimicrobial efficacy, with some compounds demonstrating good antibacterial and antifungal activities comparable to known drugs (Hossan et al., 2012).
Chemical Structure and Reactivity
- Chemical Synthesis and Characterization : The synthesis and characterization of polyamides containing uracil and adenine highlight the versatility of heterocyclic compounds in creating polymers with specific properties, such as solubility in water (Hattori & Kinoshita, 1979). Furthermore, the development of compounds like β-oxoanilides into new polyfunctionally substituted pyridine and pyrazole derivatives showcases the reactivity of such molecules in generating diverse chemical structures (Hussein et al., 2008).
Antimicrobial and Anti-inflammatory Applications
- Antimicrobial and Anti-inflammatory Activities : The antimicrobial screening of synthesized pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material revealed compounds with promising antibacterial and antifungal activities. This demonstrates the potential of such compounds in addressing resistant microbial strains (Amr et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-3-12-27-24(32)19-9-7-18(8-10-19)15-30-25(33)23-21(11-13-35-23)29(26(30)34)16-22(31)28-20-6-4-5-17(2)14-20/h4-6,11,13-14,18-19H,3,7-10,12,15-16H2,1-2H3,(H,27,32)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYZZDIRSJYBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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